AMT hydrochloride

Descripción

Propiedades

IUPAC Name |

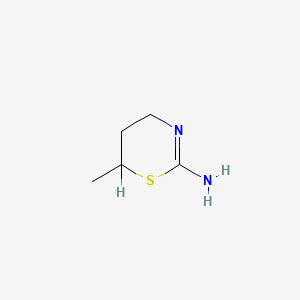

6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S.ClH/c1-4-2-3-7-5(6)8-4;/h4H,2-3H2,1H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJCRMIQAMEJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369928 | |

| Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21463-31-0 | |

| Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to AMT Hydrochloride: A Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overproduction of nitric oxide (NO) by the inducible nitric oxide synthase (iNOS) is a key pathological feature in a range of inflammatory and autoimmune diseases. Consequently, the development of selective iNOS inhibitors is of significant interest for therapeutic intervention. This technical guide focuses on 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride, commonly known as AMT hydrochloride, a potent and selective inhibitor of iNOS. This document provides a comprehensive overview of its inhibitory profile, the methodologies used for its characterization, and the underlying signaling pathways.

Core Data Presentation

The inhibitory activity of this compound against the three main nitric oxide synthase isoforms is summarized below. The data highlights its potent and selective action against iNOS.

| Parameter | iNOS | nNOS | eNOS | Reference |

| IC50 | 3.6 nM | ~108 nM | ~144 nM | [1] |

| Ki | 4.2 nM | - | - | [2] |

| Selectivity (fold) | - | ~30x vs. iNOS | ~40x vs. iNOS | [1] |

Table 1: Inhibitory Profile of this compound Against NOS Isoforms.

Mechanism of Action & Signaling Pathway

This compound acts as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme. The induction of iNOS is a complex process initiated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). These stimuli activate several intracellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathways, which converge on the iNOS gene promoter to induce its transcription and subsequent translation. By inhibiting iNOS, this compound effectively blocks the excessive production of nitric oxide that contributes to inflammation and tissue damage.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound as a selective iNOS inhibitor.

In Vitro iNOS Inhibition Assay (Enzyme-based)

This protocol is based on the methods described by Nakane et al. (1995) for determining the IC50 of NOS inhibitors. The assay measures the conversion of [3H]L-arginine to [3H]L-citrulline.

1. Enzyme Preparation:

-

Recombinant human iNOS, nNOS, and eNOS are expressed and purified from a suitable expression system (e.g., baculovirus-infected insect cells).

-

The enzyme concentration is determined using a standard protein assay (e.g., Bradford assay).

2. Reaction Mixture Preparation (per reaction):

-

50 mM Tris-HCl buffer (pH 7.4)

-

10 µM FAD (flavin adenine dinucleotide)

-

10 µM FMN (flavin mononucleotide)

-

10 µM BH4 (tetrahydrobiopterin)

-

1 mM NADPH

-

2 mM CaCl2

-

30 nM Calmodulin

-

10 µM L-arginine containing [3H]L-arginine (approximately 50,000 dpm)

-

Varying concentrations of this compound (or vehicle control)

3. Assay Procedure:

-

The reaction is initiated by adding the purified NOS enzyme to the reaction mixture.

-

The mixture is incubated for 15 minutes at 37°C.

-

The reaction is terminated by adding 1 mL of ice-cold stop buffer (100 mM HEPES, pH 5.5, containing 10 mM EDTA).

-

The reaction mixture is applied to a Dowex AG 50WX-8 (Na+ form) cation-exchange resin column to separate [3H]L-citrulline from unreacted [3H]L-arginine.

-

The column is washed with 2 mL of water, and the eluate containing [3H]L-citrulline is collected in a scintillation vial.

-

Scintillation cocktail is added, and the radioactivity is quantified using a liquid scintillation counter.

4. Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based iNOS Inhibition Assay

This protocol describes the measurement of NO production in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

1. Cell Culture and Treatment:

-

RAW 264.7 cells are seeded in a 24-well plate at a density of 5 x 105 cells/well and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for 1 hour.

-

iNOS expression and NO production are induced by stimulating the cells with 1 µg/mL LPS and 10 U/mL IFN-γ for 24 hours.

2. Nitric Oxide Measurement (Griess Assay):

-

After the 24-hour incubation, the cell culture supernatant is collected.

-

50 µL of the supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) in a 96-well plate and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well and incubated for another 10 minutes at room temperature, protected from light.

-

The absorbance at 540 nm is measured using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

3. iNOS Protein Expression (Western Blot):

-

After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease inhibitors.

-

The protein concentration of the cell lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with a primary antibody against iNOS overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

A loading control, such as β-actin or GAPDH, should be used to normalize the iNOS expression levels.

4. Cell Viability Assay (MTT Assay):

-

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.

-

After the 24-hour treatment with this compound and LPS/IFN-γ, the culture medium is replaced with fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

The cells are incubated for 4 hours at 37°C.

-

The medium is then removed, and the formazan crystals are dissolved in 100 µL of DMSO.

-

The absorbance at 570 nm is measured using a microplate reader.

In Vivo Model of Endotoxemia

This protocol describes a murine model of lipopolysaccharide (LPS)-induced endotoxemia to evaluate the in vivo efficacy of this compound.

1. Animals:

-

Male C57BL/6 mice (8-10 weeks old) are used.

-

The animals are allowed to acclimatize for at least one week before the experiment.

2. Experimental Groups:

-

Group 1: Vehicle control (e.g., saline) + Saline

-

Group 2: Vehicle control + LPS

-

Group 3: this compound + LPS

3. Dosing and Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline).

-

Mice are pre-treated with this compound (e.g., 10 mg/kg, intraperitoneally) 1 hour before the LPS challenge.

-

Endotoxemia is induced by an intraperitoneal injection of LPS (e.g., 10 mg/kg).

4. Sample Collection and Analysis:

-

At a specified time point after LPS injection (e.g., 6 hours), blood is collected via cardiac puncture.

-

The blood is centrifuged to obtain plasma, which is stored at -80°C until analysis.

-

Plasma levels of nitrite/nitrate are measured using the Griess assay as an indicator of systemic NO production.

-

Plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using ELISA kits.

-

Organs such as the liver and lungs can be harvested for histological analysis or to measure iNOS expression by Western blot or immunohistochemistry.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the inducible nitric oxide synthase. The experimental protocols detailed in this guide provide a robust framework for the in vitro and in vivo evaluation of its inhibitory activity and therapeutic potential. For researchers and drug development professionals, this compound serves as a valuable tool compound for investigating the role of iNOS in various pathological conditions and as a reference standard for the development of novel anti-inflammatory agents.

References

An In-depth Technical Guide to the Chemical Properties and Structure of α-Methyltryptamine (AMT) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methyltryptamine (AMT), also known by its former Soviet brand name Indopan, is a synthetic tryptamine derivative with a rich history of investigation, initially as an antidepressant and later as a psychoactive substance.[1][2][3] Structurally, it is an analog of the neurotransmitter serotonin (5-hydroxytryptamine) and is related to other psychoactive tryptamines.[1] As a hydrochloride salt, AMT is a white crystalline powder, and it is in this stable form that it is often handled and studied in a laboratory setting.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of AMT hydrochloride, intended for use by researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is the salt form of 1-(1H-indol-3-yl)propan-2-amine. The presence of a methyl group on the alpha carbon of the ethylamine side chain is a key structural feature, which sterically hinders metabolism by monoamine oxidase (MAO), thereby prolonging its half-life and allowing for central nervous system activity.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(1H-indol-3-yl)propan-2-amine hydrochloride | [4][5] |

| Synonyms | Indopan, α-MT, AMT HCl | [1][2] |

| CAS Number | 879-36-7 | [3][4][5] |

| Chemical Formula | C₁₁H₁₅ClN₂ | [3] |

| Molecular Weight | 210.71 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 98-100 °C (for free base) | [4] |

| Solubility | DMF: 11 mg/mL, DMSO: 11 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 5 mg/mL | [3] |

| pKa | Data not available in the searched literature | |

| UV λmax | 220, 281, 290 nm | [3] |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Specific chemical shift data (in ppm) for the hydrochloride salt are not readily available in the searched literature. General regions for related tryptamines suggest aromatic protons between 7-8 ppm, methylene protons adjacent to the indole ring around 3 ppm, the methine proton adjacent to the amine around 3.5 ppm, and the methyl protons around 1.2 ppm. | |

| ¹³C NMR | Specific chemical shift data (in ppm) for the hydrochloride salt are not readily available in the searched literature. | |

| FT-IR (cm⁻¹) | A detailed peak list for the hydrochloride salt is not available in the searched literature. General characteristic peaks for primary amine hydrochlorides include N-H stretching (broad, ~2800-3000 cm⁻¹), and for the indole ring, N-H stretching (~3400 cm⁻¹), C-H aromatic stretching (~3100 cm⁻¹), and C=C aromatic stretching (~1600 cm⁻¹). | |

| Mass Spectrometry (EI-MS) | Major Fragments (m/z): 158.0964 (M-NH₂), 143.0730, 130.0651, 117.0573, 115.0542 | [6] |

Experimental Protocols

Synthesis of α-Methyltryptamine Hydrochloride via Henry Reaction

A common route for the synthesis of α-methyltryptamine involves the Henry (nitroaldol) reaction between indole-3-carboxaldehyde and nitroethane, followed by reduction of the resulting nitroalkene.[1]

Step 1: Synthesis of 1-(1H-indol-3-yl)-2-nitroprop-1-ene

-

A mixture of 22.0 g of crystalline ammonium acetate, 6 mL of acetic anhydride, and 20 mL of glacial acetic acid is stirred and warmed for approximately 20 minutes.[7]

-

To this solution, add a mixture of 28.8 g of indole-3-aldehyde, 100 mL of nitroethane, and 120 mL of glacial acetic acid.[7]

-

Bring the mixture near reflux and add 14.0 g of anhydrous sodium acetate.[7]

-

At reflux, add 20 mL of acetic anhydride to the dark solution over 2 hours.[7]

-

After 2 hours at reflux, allow the solution to cool and slowly add 45 mL of water.[7]

-

Collect the solid precipitate and wash it with a solution of 100 mL of acetic acid and 45 mL of water.[7]

-

The product can be further purified by crystallization from dilute alcohol.[7]

Step 2: Reduction to α-Methyltryptamine

-

Place 5.0 g of the 1-(1H-indol-3-yl)-2-nitroprop-1-ene in a drip extractor.[7]

-

Prepare a mixture of 5.7 g of lithium aluminum hydride (LiAlH₄) in 2000 mL of ether and stir at reflux for 4 hours, allowing the nitroalkene to be extracted into the reaction mixture.[7]

-

Decompose the reaction mixture by the careful addition of wet ether, followed by water and then potassium hydroxide solution.[7]

-

Filter the suspension and dry the filtrate over potassium carbonate, then concentrate to yield the crude amine.[7]

-

The crude product can be crystallized from an ethyl acetate-petroleum ether mixture to yield α-methyltryptamine free base.[7]

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified α-methyltryptamine free base in a suitable solvent such as ether or isopropanol.

-

Bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., ethereal HCl), until precipitation of the hydrochloride salt is complete.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield α-methyltryptamine hydrochloride.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of AMT in various matrices.[4][8]

Sample Preparation (for biological samples):

-

Extraction of AMT from the matrix (e.g., whole blood, urine) can be performed using an Extrelut column.[4]

-

An internal standard, such as bupivacaine, should be added prior to extraction.[4]

-

The extracted analyte is then derivatized with acetic anhydride to improve its chromatographic properties.[4]

Table 3: GC-MS Parameters for AMT Analysis

| Parameter | Value | Reference(s) |

| GC System | Agilent 8890 or similar | [8] |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar | [8] |

| Injector Temperature | 250 °C | [8] |

| Injection Mode | Splitless | [8] |

| Carrier Gas | Helium at a constant flow of 1 mL/min | [8] |

| Oven Program | Initial temperature of 60°C (hold for 2 min), then ramp to 250°C at 20°C/min (hold for 1 min) | [8] |

| MS System | Agilent 5977B or similar single quadrupole | [8] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis | [4] |

Pharmacological Profile and Signaling Pathways

AMT exhibits a complex pharmacological profile, acting as a monoamine releasing agent and reuptake inhibitor, a non-selective serotonin receptor agonist, and a reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3]

Monoamine Transporter and MAO-A Activity

AMT potently inhibits the reuptake and stimulates the release of serotonin, norepinephrine, and dopamine.[3] Its IC₅₀ values for reuptake inhibition are 0.38 µM for serotonin, 0.4 µM for norepinephrine, and 0.73 µM for dopamine.[3] Additionally, it acts as a reversible inhibitor of MAO-A with an IC₅₀ of 380 nM.[1]

Serotonin Receptor Binding Profile

AMT is a non-selective agonist at various serotonin receptors.[1] Its affinity for different subtypes contributes to its diverse pharmacological effects.

Table 4: Serotonin Receptor Binding Affinities (Ki, nM) of AMT

| Receptor Subtype | Ki (nM) | Reference(s) |

| 5-HT₁A | 40-150 (for α-methylserotonin) | [9] |

| 5-HT₁B | Data not available in the searched literature | |

| 5-HT₁D | 40-150 (for α-methylserotonin) | [9] |

| 5-HT₂A | ~80 (for a related α-methyltryptamine) | [9] |

| 5-HT₂C | ~500 (for a related α-methyltryptamine) | [9] |

Note: Data for AMT is limited; values for closely related analogs are provided for context.

5-HT₂A Receptor Signaling Pathway

The psychedelic effects of AMT are primarily attributed to its agonist activity at the 5-HT₂A receptor, which is a Gq/G₁₁ protein-coupled receptor.

Conclusion

α-Methyltryptamine hydrochloride is a pharmacologically complex molecule with a well-defined chemical structure. Its multifaceted interaction with the monoaminergic system, including inhibition of transporters and MAO-A, combined with direct agonism at serotonin receptors, underpins its unique stimulant, entactogenic, and psychedelic properties. This guide has summarized the key chemical, analytical, and pharmacological data for this compound, providing a foundational resource for researchers. Further investigation is warranted to fully elucidate its spectroscopic properties, pKa, and a more comprehensive receptor binding profile.

References

- 1. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. caymanchem.com [caymanchem.com]

- 4. (+-)-alpha-Methyltryptamine | C11H14N2 | CID 9287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Details alpha-Methyltryptamine [unodc.org]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 9. rsc.org [rsc.org]

Navigating the Solubility Landscape of α-Methyltryptamine (AMT) Hydrochloride: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of α-Methyltryptamine (AMT) hydrochloride, a tryptamine derivative of significant interest to researchers in the fields of neuroscience and pharmacology. This document provides a consolidated summary of available solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow to aid in laboratory practice.

Core Solubility Profile of AMT Hydrochloride

This compound, the salt form of α-Methyltryptamine, is generally characterized as a white crystalline powder. Its solubility is a critical parameter for the preparation of stock solutions and experimental media. The following table summarizes the quantitative solubility data available for this compound in various common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes, and the data presented here should be considered as a guide.

| Solvent | Solubility (mg/mL) | Source(s) |

| Water | 10 - 25 | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 | [2] |

| Ethanol | 20 to >25 | [2] |

| Dimethylformamide (DMF) | 11 | [2] |

| Dimethyl sulfoxide (DMSO) | 11 | [2] |

Note: Discrepancies in reported solubility values may arise from variations in experimental conditions and methodologies.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a specific solvent system. This method is adapted from established practices for solubility assessment of amine hydrochlorides.

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

α-Methyltryptamine (AMT) Hydrochloride

-

Solvent of interest (e.g., deionized water, ethanol, PBS)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the mixture in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a pipette, avoiding any solid material.

-

Centrifuge the collected supernatant to pellet any remaining suspended solids.

-

Filter the clarified supernatant through a syringe filter into a clean vial.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method to determine the concentration of this compound in the saturated solution.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the experimental sample.

-

-

Calculation:

-

The determined concentration of the filtered supernatant represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

Alpha-Methyltryptamine: A Technical Guide to its Discovery, History, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-methyltryptamine (AMT) is a synthetic tryptamine with a rich and varied history, from its initial investigation as an antidepressant to its later classification as a psychedelic and entactogen. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of AMT. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound. This document details key experimental methodologies, presents quantitative pharmacological data in structured tables, and visualizes the primary signaling pathway and experimental workflows using Graphviz diagrams.

Introduction

Alpha-methyltryptamine (α-Methyltryptamine, AMT) is a psychoactive drug of the tryptamine class.[1] First synthesized in 1947, it was initially investigated for its potential as an antidepressant in the 1960s by companies such as Upjohn (under the codename U-14,164E) and Sandoz (IT-290).[1] It was briefly marketed in the Soviet Union under the trade name Indopan for the treatment of depression in doses of 5-10 mg.[1][2][3] However, at higher doses (20-30 mg), AMT exhibits euphoric and psychedelic effects, which led to its recreational use and eventual classification as a Schedule I controlled substance in the United States.[1][4]

This guide provides a detailed technical overview of AMT, focusing on its historical development, synthesis, and core pharmacological properties.

History and Discovery

Chemical Synthesis

The synthesis of alpha-methyltryptamine can be achieved through several routes. One common and historically significant method involves the reaction of indole with nitroethane to form 1-(indol-3-yl)-2-nitropropene, which is then reduced to yield AMT.

Experimental Protocol: Synthesis of alpha-Methyltryptamine via Indole-3-carboxaldehyde

This protocol is based on established methods for the synthesis of tryptamines.

Materials:

-

Indole-3-carboxaldehyde

-

Nitroethane

-

Ammonium acetate

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium acetate

-

Lithium aluminum hydride (LAH)

-

Diethyl ether

-

Potassium hydroxide

Procedure:

-

Synthesis of 1-(Indol-3-yl)-2-nitropropene:

-

A mixture of 22.0g (0.28 mole) of crystalline ammonium acetate, 6 ml of acetic anhydride, and 20 ml of glacial acetic acid is stirred and warmed for approximately 20 minutes.

-

A mixture of 28.8 g (0.2 mole) of indole-3-aldehyde, 100 ml of nitroethane, and 120 ml of glacial acetic acid is added to the solution.

-

The mixture is brought near reflux, and 14.0 g of anhydrous sodium acetate is added.

-

At reflux, 20 ml of acetic anhydride is added to the dark solution over 2 hours.

-

After 2 hours, the solution is allowed to cool while 45 ml of water is slowly added.

-

The resulting solid is collected and washed with a solution of 100 ml acetic acid and 45 ml of water.

-

The product is crystallized from dilute alcohol.

-

-

Reduction to alpha-Methyltryptamine:

-

Five grams (0.024 moles) of the 1-(indol-3-yl)-2-nitropropene product is placed in a drip extractor.

-

A mixture of 5.7 g (0.15 mole) of lithium aluminum hydride and 2000 ml of ether is stirred and refluxed for 4 hours, until all the compound has been extracted into the reaction mixture.

-

The reaction is quenched by the careful addition of wet ether, followed by water and then potassium hydroxide.

-

The suspension is filtered, and the filtrate is dried over potassium carbonate and concentrated.

-

The residue is crystallized from ethyl acetate-petroleum ether to yield alpha-methyltryptamine.

-

Pharmacology

Alpha-methyltryptamine's complex pharmacological profile is characterized by its interactions with multiple neurotransmitter systems. It acts as a monoamine releasing agent and reuptake inhibitor, a non-selective serotonin receptor agonist, and a reversible inhibitor of monoamine oxidase (MAO).[1]

Data Presentation

The following tables summarize the quantitative pharmacological data for alpha-methyltryptamine.

Table 1: Receptor Binding Affinities (Ki) of alpha-Methyltryptamine

| Receptor | Ki (nM) | Species | Reference |

| 5-HT1A | 42 | Rat | [5] |

| 5-HT1B | 85 | Rat | [5] |

| 5-HT1D | 150 | Rat | [5] |

| 5-HT2A | 3 ([³H]DOB) | Rat | [5] |

| 5-HT2A | 880 ([³H]ketanserin) | Rat | [5] |

| 5-HT2C | 150 | Rat | [5] |

| 5-HT1E | >10,000 | Rat | [5] |

| SERT | High Affinity | Human | [6] |

Table 2: Monoamine Release (EC50) by alpha-Methyltryptamine

| Monoamine | EC50 (nM) | Species | Reference |

| Serotonin (5-HT) | 21.7 - 68 | Rat | [7] |

| Dopamine (DA) | 78.6 - 180 | Rat | [7] |

| Norepinephrine (NE) | 79 - 112 | Rat | [7] |

Table 3: Monoamine Oxidase (MAO) Inhibition by alpha-Methyltryptamine

| Enzyme | IC50 (µM) | Type of Inhibition | Reference |

| MAO-A | 0.049 - 166 | Reversible | [1] |

Table 4: Pharmacokinetic Parameters of alpha-Methyltryptamine

| Parameter | Value | Species | Reference |

| Onset of Action | 3 - 4 hours | Human | [1] |

| Duration of Action | 12 - 24 hours | Human | [1] |

| Metabolism | Hydroxylation, Oxidation | Rat | [5] |

Experimental Protocols

4.2.1. Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of AMT at serotonin receptors, based on competitive radioligand binding assays.

Materials:

-

Rat brain tissue (e.g., frontal cortex)

-

Radioligand (e.g., [³H]ketanserin for 5-HT2A receptors)

-

Alpha-methyltryptamine (test compound)

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat frontal cortex tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

-

-

Binding Assay:

-

In test tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of alpha-methyltryptamine.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known competing ligand.

-

Incubate the mixture at a specific temperature for a set period to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of alpha-methyltryptamine.

-

Determine the IC50 value (the concentration of AMT that inhibits 50% of specific radioligand binding) from the resulting curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

4.2.2. In Vivo Microdialysis for Monoamine Release

This protocol describes the use of in vivo microdialysis to measure the effects of AMT on extracellular monoamine levels in the brain of a live animal.

Materials:

-

Live rat

-

Stereotaxic apparatus

-

Microdialysis probe

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC with electrochemical detection

-

Alpha-methyltryptamine

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Surgically implant a microdialysis probe into a specific brain region (e.g., striatum or prefrontal cortex).

-

Allow the animal to recover from surgery.

-

-

Microdialysis:

-

Perfuse the microdialysis probe with aCSF at a slow, constant flow rate using a perfusion pump.

-

Collect dialysate samples at regular intervals using a fraction collector.

-

After a baseline collection period, administer alpha-methyltryptamine to the animal.

-

Continue collecting dialysate samples to measure changes in monoamine levels.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for serotonin, dopamine, and norepinephrine content using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Quantify the concentration of each monoamine in the dialysate samples.

-

Express the post-drug monoamine levels as a percentage of the baseline levels.

-

Plot the monoamine concentration over time to visualize the effect of AMT.

-

Mechanism of Action and Signaling Pathways

Alpha-methyltryptamine's psychedelic effects are primarily attributed to its agonist activity at serotonin 5-HT2A receptors.[8] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gq G-proteins.[9] This initiates a downstream signaling cascade involving phospholipase C (PLC) and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

In addition to its direct receptor agonism, AMT's ability to inhibit the reuptake and stimulate the release of serotonin, dopamine, and norepinephrine contributes to its complex psychostimulant and entactogenic effects.[6] By blocking the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), AMT increases the synaptic concentrations of these monoamines.[6][10] Furthermore, its action as a releasing agent reverses the normal function of these transporters, causing them to efflux monoamines into the synapse.[11]

The inhibition of monoamine oxidase by AMT also plays a significant role in its pharmacology.[1] By preventing the breakdown of monoamines, AMT further potentiates their synaptic levels and prolongs their action. The alpha-methyl group on the tryptamine backbone protects the molecule from rapid degradation by MAO, contributing to its oral activity and long duration of action.[1][5]

Conclusion

Alpha-methyltryptamine is a pharmacologically complex compound with a multifaceted history. Its journey from a potential antidepressant to a recreationally used psychedelic highlights the fine line between therapeutic and psychoactive effects. For researchers and drug development professionals, AMT serves as an important case study in tryptamine pharmacology. Its diverse mechanisms of action, including monoamine release, reuptake inhibition, direct receptor agonism, and enzyme inhibition, offer a rich area for further investigation into the intricate workings of the central nervous system and the development of novel therapeutics. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for future research in this area.

References

- 1. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. Alpha-Methyltryptamine [bionity.com]

- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 5. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]

- 6. Alpha-methyltryptamine (AMT) - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 7. Tryptamine - Wikipedia [en.wikipedia.org]

- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Gq protein in behavioral effects of the hallucinogenic drug 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pages.ucsd.edu [pages.ucsd.edu]

The Role of α-Methyltryptamine (AMT) Hydrochloride in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methyltryptamine (AMT) hydrochloride is a synthetic tryptamine derivative with a rich history in neuroscience research, initially investigated as an antidepressant in the 1960s.[1] Its complex pharmacological profile, characterized by psychedelic, stimulant, and entactogenic effects, makes it a valuable tool for probing the intricacies of monoaminergic systems in the central nervous system. This technical guide provides an in-depth overview of AMT's core pharmacology, detailed experimental protocols for its characterization, and a summary of its key quantitative data to support its application in neuroscience research.

Core Pharmacology and Mechanism of Action

AMT's multifaceted effects stem from its interactions with multiple key targets within the brain's monoaminergic systems. It functions as a monoamine releasing agent, a monoamine oxidase (MAO) inhibitor, and a serotonin receptor agonist.[1]

Monoamine Transporter Interactions

AMT is a potent releasing agent of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] This action is distinct from reuptake inhibition, as it involves the reversal of transporter function, leading to an efflux of neurotransmitters from the presynaptic terminal into the synaptic cleft.

Monoamine Oxidase Inhibition

AMT is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters.[1] This inhibition leads to increased synaptic concentrations of serotonin, norepinephrine, and dopamine.

Serotonin Receptor Agonism

AMT acts as an agonist at various serotonin receptor subtypes, with a notable affinity for the 5-HT2A receptor, which is believed to mediate its psychedelic effects.[1]

Trace Amine-Associated Receptor 1 (TAAR1) Interaction

Tryptamines, the class of compounds to which AMT belongs, are known to be agonists at the Trace Amine-Associated Receptor 1 (TAAR1).[2] TAAR1 is an intracellular G-protein coupled receptor that modulates the activity of monoamine transporters and the firing rate of monoaminergic neurons.[3][4] Activation of TAAR1 by compounds like AMT can influence dopamine, serotonin, and norepinephrine neurotransmission.[5]

Data Presentation

The following tables summarize the available quantitative data for AMT and its related analogue, α-methyl-5-hydroxytryptamine, to provide a comparative pharmacological profile.

Table 1: Functional Activity of α-Methyltryptamine (AMT) as a Monoamine Releaser

| Neurotransmitter | EC50 (nM) |

| Serotonin (5-HT) | 22 - 68 |

| Norepinephrine (NE) | 79 - 180 |

| Dopamine (DA) | 79 - 112 |

Data from rat brain synaptosomes.

Table 2: Monoamine Oxidase A (MAO-A) Inhibition by α-Methyltryptamine (AMT)

| Parameter | Value (nM) |

| IC50 | 380 |

In vitro data.[1]

Table 3: Functional Activity of α-Methyltryptamine (AMT) at the 5-HT2A Receptor

| Parameter | Value (nM) |

| EC50 | 23 |

In vitro data.

Table 4: Binding Affinities (Ki) of α-Methyl-5-hydroxytryptamine at Human Serotonin Receptor Subtypes *

| Receptor Subtype | Ki (nM) |

| 5-HT2A | 4.6 |

| 5-HT2B | ~0.4 |

| 5-HT2C | 8.3 |

| 5-HT1A | 42 |

| 5-HT1B | 85 |

*Data for α-methyl-5-hydroxytryptamine is presented as a proxy for AMT due to the limited availability of specific Ki values for the parent compound.[1][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the characterization of AMT and similar compounds.

Protocol 1: In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AMT for MAO-A.

Materials:

-

Recombinant human MAO-A enzyme

-

Kynuramine (substrate)

-

AMT hydrochloride (test compound)

-

Clorgyline (positive control inhibitor for MAO-A)

-

Phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution in phosphate buffer to achieve a range of test concentrations.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Recombinant human MAO-A enzyme solution

-

AMT solution at various concentrations (or positive/negative controls)

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the kynuramine substrate to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., 2N NaOH).

-

Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader (excitation ~320 nm, emission ~380-400 nm).

-

Data Analysis: Calculate the percentage of inhibition for each AMT concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the AMT concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of AMT for various serotonin receptor subtypes.

Materials:

-

Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT2A)

-

A specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A)

-

This compound (test compound)

-

A non-labeled competing ligand for determining non-specific binding (e.g., unlabeled ketanserin)

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In test tubes, combine:

-

Cell membrane preparation

-

Radioligand at a concentration near its Kd

-

AMT solution at various concentrations (for competition curve) or buffer (for total binding) or excess unlabeled ligand (for non-specific binding)

-

-

Incubation: Incubate the tubes at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the AMT concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 3: In Vitro Functional Assay - Calcium Mobilization for 5-HT2A Receptor Agonism

Objective: To determine the half-maximal effective concentration (EC50) of AMT for activating the 5-HT2A receptor.

Materials:

-

A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

This compound (test compound)

-

A known 5-HT2A agonist as a positive control (e.g., serotonin)

-

A fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

-

Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

-

Dye Loading: If using a fluorescent dye, incubate the cells with the dye (e.g., Fluo-4 AM) according to the manufacturer's instructions to allow it to enter the cells and be cleaved to its active form.

-

Baseline Reading: Place the plate in the fluorescence plate reader and take a baseline fluorescence reading for a short period.

-

Compound Addition: Use the plate reader's injector to add the AMT solution at various concentrations to the wells.

-

Kinetic Measurement: Immediately after compound addition, measure the change in fluorescence over time, capturing the transient increase in intracellular calcium.

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of AMT.

-

Normalize the responses to the maximum response of the positive control.

-

Plot the normalized response against the logarithm of the AMT concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Visualizations

Signaling Pathway

References

- 1. 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tryptamine - Wikipedia [en.wikipedia.org]

- 3. TAAR1 - Wikipedia [en.wikipedia.org]

- 4. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]

- 6. alpha-Methyl 5-hydroxytryptamine maleate, 5-HT2A/2C receptor agonist (CAS 97469-12-0) | Abcam [abcam.com]

The Foundational Pharmacology of Amitriptyline Hydrochloride: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Amitriptyline hydrochloride is a prototypical tricyclic antidepressant (TCA) that has been a cornerstone in the treatment of major depressive disorder and various pain syndromes for decades. Its therapeutic efficacy is derived from a complex pharmacological profile, primarily characterized by the inhibition of serotonin and norepinephrine reuptake. However, its activity extends to a wide range of other neurotransmitter receptors, contributing to both its therapeutic actions and its notable side-effect profile. This technical guide provides an in-depth review of the foundational pharmacology of amitriptyline, summarizing key quantitative data, detailing fundamental experimental protocols used in its characterization, and visualizing its core mechanisms of action.

Introduction

Amitriptyline, a tertiary amine TCA, exerts its primary antidepressant effects by modulating monoaminergic neurotransmission.[1] It blocks the presynaptic reuptake of serotonin (5-HT) and norepinephrine (NE), thereby increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing neuronal activity.[2][3] Beyond this primary mechanism, amitriptyline is a potent antagonist at several other receptor sites, including muscarinic acetylcholine, histamine H1, and alpha-1 adrenergic receptors.[1][4] These "off-target" activities are largely responsible for its characteristic side effects, such as dry mouth, sedation, and orthostatic hypotension.[1][5] This document serves as a technical resource, consolidating the core pharmacological data essential for understanding this multifaceted compound.

Pharmacodynamics: Mechanism of Action

The principal therapeutic action of amitriptyline is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][6] This blockade prevents the re-clearing of these neurotransmitters from the synapse, prolonging their activity at postsynaptic receptors.[4] Amitriptyline exhibits roughly equal efficacy in inhibiting both SERT and NET.[2] Its active metabolite, nortriptyline, is formed via demethylation and is a more potent and selective inhibitor of NET.[2][6][7]

In addition to reuptake inhibition, amitriptyline demonstrates significant binding affinity for several other receptors, which is a hallmark of older, less selective TCAs. Its antagonism of histamine H1 receptors contributes significantly to its sedative effects, while its blockade of muscarinic M1 receptors leads to common anticholinergic side effects like dry mouth, blurred vision, and urinary retention.[1][3] Furthermore, antagonism at α1-adrenergic receptors can cause orthostatic hypotension and dizziness.[1][5] Recent studies have also shown that amitriptyline can act as an agonist at TrkA and TrkB neurotrophin receptors, suggesting a potential role in promoting neurogenesis and neuronal survival, which may contribute to its long-term therapeutic effects.[8]

Quantitative Receptor Binding Profile

The affinity of amitriptyline for various transporters and receptors is quantified by the equilibrium dissociation constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Kᵢ value indicates a higher binding affinity.

| Target | Kᵢ (nM) | Reference(s) |

| Serotonin Transporter (SERT) | 3.45 | [9] |

| Norepinephrine Transporter (NET) | 13.3 | [9] |

| Histamine H1 Receptor | 0.5 | [9] |

| Muscarinic M1-M5 Receptors | 1-10 (approx.) | [1][6] |

| α1A-Adrenergic Receptor | Potent Antagonist | [6] |

| 5-HT₂A Receptor | Potent Antagonist | [6] |

| TrkA Receptor (ECD) | 3,000 (Kd) | [8] |

| TrkB Receptor (ECD) | 14,000 (Kd) | [8] |

Pharmacokinetics: ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) of amitriptyline are characterized by gradual absorption, high protein binding, extensive hepatic metabolism, and renal excretion of its metabolites.

Quantitative Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | 30 - 60% | [1][2] |

| Peak Plasma Concentration | 2 - 12 hours | [2] |

| Protein Binding | ~96% | [6] |

| Elimination Half-Life | 10 - 28 hours | [1] |

| Apparent Volume of Distribution | 16 ± 3 L/kg | [2] |

| Systemic Clearance | 39.24 ± 10.18 L/h | [2] |

| Primary Metabolism Route | Hepatic (CYP2D6, CYP2C19) | [2][6] |

| Major Active Metabolite | Nortriptyline | [6][7] |

| Excretion | Primarily Renal (as metabolites) | [1] |

Metabolism

Amitriptyline is extensively metabolized in the liver, primarily through two major pathways: N-demethylation and hydroxylation.[2]

-

N-demethylation: Catalyzed mainly by CYP2C19 (and to a lesser extent by CYP3A4 and CYP1A2), this pathway converts amitriptyline to its principal active metabolite, nortriptyline.[2][10][11] Nortriptyline is also a potent antidepressant, but with a greater selectivity for inhibiting norepinephrine reuptake.[7]

-

Hydroxylation: This pathway is mediated almost exclusively by CYP2D6, which converts amitriptyline and nortriptyline into less active hydroxylated metabolites, such as (E)-10-hydroxynortriptyline.[6][10][11]

Genetic polymorphisms in CYP2D6 and CYP2C19 enzymes can significantly alter the metabolism of amitriptyline, leading to variations in plasma concentrations and potentially affecting both efficacy and toxicity.[6][7] Individuals can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers, which can necessitate dose adjustments.[6]

Key Experimental Protocols

The characterization of amitriptyline's pharmacological profile relies on standardized in vitro assays. The following sections provide detailed, representative methodologies for two foundational experiments.

Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (e.g., amitriptyline) by measuring its ability to compete with a radiolabeled ligand for a specific receptor target.[12][13]

Objective: To calculate the Kᵢ of amitriptyline for a target receptor (e.g., Histamine H1 Receptor).

Materials:

-

Receptor Source: Homogenized tissue membranes or cultured cells expressing the target receptor.[14]

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-pyrilamine for H1 receptors).

-

Test Compound: Amitriptyline hydrochloride, serially diluted.

-

Assay Buffer: Physiologically buffered solution (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[14]

-

Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C).[14]

-

Scintillation Counter: For measuring radioactivity.

Methodology:

-

Membrane Preparation: Frozen tissue or cells are homogenized in a cold lysis buffer, centrifuged to pellet the membranes, and resuspended in the assay buffer to a known protein concentration.[14]

-

Assay Plate Setup: The assay is performed in a 96-well plate. Wells are designated for total binding (radioligand only), non-specific binding (radioligand + a high concentration of an unlabeled competitor), and competitive binding (radioligand + varying concentrations of amitriptyline).[12]

-

Incubation: To each well, add the membrane preparation, the unlabeled compound (or buffer), and a fixed concentration of the radioligand.[14]

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow binding to reach equilibrium.[14]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters. The membranes with bound radioligand are trapped on the filter.[12][14]

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.[14]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[14]

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific CPM from total CPM.

-

Plot the percentage of specific binding against the log concentration of amitriptyline to generate a sigmoidal competition curve.

-

Determine the IC₅₀ (the concentration of amitriptyline that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[14]

-

Protocol: Neurotransmitter Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter (or a fluorescent substrate) into cells expressing the corresponding transporter (e.g., SERT or NET).[15][16]

Objective: To determine the IC₅₀ of amitriptyline for the inhibition of serotonin uptake via SERT.

Materials:

-

Cell Line: A stable cell line expressing the human serotonin transporter (hSERT), such as HEK293-hSERT cells.[15]

-

Substrate: A fluorescent substrate that is a mimetic for serotonin.[5][16]

-

Assay Plate: Black-walled, clear-bottom 96- or 384-well plates, often coated with poly-D-lysine.[16][17]

-

Test Compound: Amitriptyline hydrochloride, serially diluted.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.[16]

-

Instrumentation: A fluorescence plate reader capable of bottom-read kinetic or endpoint measurements.[15]

Methodology:

-

Cell Plating: Seed the hSERT-expressing cells into the microplate wells and culture overnight to allow for adherence.[16]

-

Compound Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add the serially diluted amitriptyline solutions to the wells and pre-incubate for a short period (e.g., 10-20 minutes) at 37°C.[16][17]

-

Substrate Addition: Add the fluorescent substrate/dye solution to all wells simultaneously.[5]

-

Fluorescence Measurement: Immediately place the plate into the fluorescence reader. Measure the increase in intracellular fluorescence over time (kinetic mode) or as a single point after a set incubation period (endpoint mode, e.g., 30 minutes).[15][16] The uptake of the substrate into the cell results in a significant increase in its fluorescence signal.

-

Data Analysis:

-

The rate of uptake (in kinetic mode) or the total fluorescence (in endpoint mode) is measured for each concentration of amitriptyline.

-

Data is normalized to control wells (no inhibitor) and background wells (no cells or a known potent inhibitor).

-

Plot the percentage of inhibition against the log concentration of amitriptyline.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Conclusion

Amitriptyline hydrochloride possesses a complex and powerful pharmacological profile that extends beyond its primary classification as a serotonin-norepinephrine reuptake inhibitor. Its potent antagonism at histaminic, muscarinic, and adrenergic receptors is integral to its overall clinical effect and side-effect burden. Furthermore, its extensive hepatic metabolism, governed by polymorphic CYP enzymes, underscores the importance of considering individual patient genetics in its clinical application. The foundational experimental methodologies detailed herein—radioligand binding and transporter uptake assays—remain critical tools for characterizing the activity of amitriptyline and for the discovery of novel compounds with improved selectivity and tolerability. This guide provides a consolidated technical overview for researchers engaged in the study of psychoactive compounds and the development of next-generation therapeutics.

References

- 1. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. moleculardevices.com [moleculardevices.com]

- 6. Amitriptyline - Wikipedia [en.wikipedia.org]

- 7. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. karger.com [karger.com]

- 11. Metabolism of the tricyclic antidepressant amitriptyline by cDNA-expressed human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. moleculardevices.com [moleculardevices.com]

- 16. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 17. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electrochemical Properties of Thiazine Derivatives

Disclaimer: Extensive research did not yield specific electrochemical data for a compound explicitly named "AMT hydrochloride thiazine derivative." The following guide provides a comprehensive overview of the electrochemical properties of the broader class of thiazine and phenothiazine derivatives, including those with hydrochloride salts, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Thiazine derivatives are a significant class of heterocyclic compounds containing a six-membered ring with one sulfur and one nitrogen atom. Their unique electronic structure imparts a range of biological activities and interesting electrochemical properties. This guide delves into the core electrochemical characteristics of these compounds, providing quantitative data from studies on representative molecules, detailed experimental protocols for their analysis, and visualizations of key processes. The information is curated to be a practical resource for researchers investigating the redox behavior of this important class of molecules.

Quantitative Electrochemical Data

The electrochemical behavior of thiazine derivatives is often characterized by oxidation-reduction events involving the heteroatoms in the thiazine ring. The following tables summarize key quantitative data from voltammetric studies of representative thiazine and phenothiazine derivatives.

Table 1: Cyclic Voltammetry (CV) Data for Thiazine and Phenothiazine Derivatives

| Compound | Electrode | Supporting Electrolyte (pH) | Scan Rate (mV/s) | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | Heterogeneous Electron Transfer Rate Constant (k⁰) (cm/s) | Reference |

| Hydrochlorothiazide | Glassy Carbon | Britton-Robinson Buffer (pH 3.0) | 100 | +1.04 | N/A (Irreversible) | - | [1] |

| Hydrochlorothiazide | Polypyrrole Nanotube Modified Carbon Paste | Phosphate Buffer (pH 7.0) | 50 | ~+0.65 | N/A (Irreversible) | - | [2] |

| Chlorpromazine HCl | Glassy Carbon | 0.1 M HClO₄ | 50 | +0.72 | +0.66 | - | [3] |

| Thioridazine HCl | Glassy Carbon | Phosphate Buffer (pH 2.0) | 50 | +0.69 | +0.63 | - | [3] |

| 3,7-bis(4-aminophenylamino)phenothiazin-5-ium chloride | Glassy Carbon | Phosphate Buffer (pH 7.0) | - | - | - | 8.3 x 10⁻⁴ | [4] |

| 3,7-bis(4-carboxyphenylamino)phenothiazin-5-ium chloride | Glassy Carbon | Phosphate Buffer (pH 7.0) | - | - | - | 7.4 x 10⁻⁴ | [4] |

Table 2: Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) Data

| Compound | Technique | Electrode | Supporting Electrolyte (pH) | Linear Range | Detection Limit (LOD) | Reference |

| Hydrochlorothiazide | DPV | Polypyrrole Nanotube Modified Carbon Paste | Phosphate Buffer (pH 7.0) | 5.0 - 400.0 μM | 1.5 μM | [2] |

| Hydrochlorothiazide | DPV | Glassy Carbon | Britton-Robinson Buffer (pH 3.3) | 24 - 320 ng/mL | 5.0 ng/mL | [1] |

| Chlorpromazine HCl | DPV | Glassy Carbon | 0.1 M HClO₄ | 0.8 - 20 μg/mL | 0.23 μg/mL | [3] |

| Chlorpromazine HCl | SWV | Glassy Carbon | 0.1 M HClO₄ | 0.5 - 20 μg/mL | 0.15 μg/mL | [3] |

| Thioridazine HCl | DPV | Glassy Carbon | Phosphate Buffer (pH 2.0) | 0.8 - 20 μg/mL | 0.25 μg/mL | [3] |

| Thioridazine HCl | SWV | Glassy Carbon | Phosphate Buffer (pH 2.0) | 0.5 - 20 μg/mL | 0.16 μg/mL | [3] |

Experimental Protocols

The following are detailed methodologies for key electrochemical experiments commonly used to characterize thiazine derivatives.

Cyclic Voltammetry (CV) for Qualitative Analysis

Objective: To investigate the redox behavior (reversibility, number of electron transfers, and formal potential) of a thiazine derivative.

Instrumentation:

-

Potentiostat/Galvanostat (e.g., Metrohm 797 VA Computrace)[5]

-

Three-electrode cell:

Reagents:

-

Thiazine derivative stock solution (e.g., 1 mM in a suitable solvent).

-

Supporting Electrolyte: Britton-Robinson buffer, phosphate buffer, or an acidic solution like 0.1 M HClO₄.[1][3] The choice of electrolyte and pH is crucial as it can significantly affect the redox potentials.[4]

-

High purity water and other solvents.

-

Inert gas (Nitrogen or Argon) for deoxygenation.

Procedure:

-

Electrode Preparation: Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad, followed by rinsing with deionized water and sonication to ensure a clean, reproducible surface.

-

Cell Assembly: Assemble the three-electrode cell with a known volume of the supporting electrolyte.

-

Deoxygenation: Purge the electrolyte solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Background Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the background current over the desired potential window.

-

Analyte Addition: Add a specific volume of the thiazine derivative stock solution to the cell to achieve the desired concentration.

-

CV Measurement: Scan the potential from an initial value where no reaction occurs, to a potential where oxidation or reduction takes place, and then reverse the scan back to the starting potential. Typical scan rates range from 20 to 200 mV/s.[6]

-

Data Analysis: Analyze the resulting voltammogram to determine the anodic and cathodic peak potentials (Epa, Epc), peak currents (Ipa, Ipc), and the separation between the peaks (ΔEp). The relationship between peak current and the square root of the scan rate can indicate a diffusion-controlled process.[1]

Differential Pulse Voltammetry (DPV) for Quantitative Analysis

Objective: To determine the concentration of a thiazine derivative with high sensitivity and resolution.

Instrumentation: Same as for Cyclic Voltammetry.

Reagents: Same as for Cyclic Voltammetry.

Procedure:

-

Electrode and Cell Preparation: Follow the same steps as for CV (1-3).

-

Parameter Optimization: Optimize DPV parameters for the specific analyte and system. These include:

-

Calibration Curve:

-

Record the DPV of the blank supporting electrolyte.

-

Make successive additions of the thiazine derivative standard solution to the electrochemical cell.

-

Record the DPV after each addition, allowing for a short equilibration time.

-

Plot the peak current as a function of the analyte concentration to generate a calibration curve.

-

-

Sample Analysis:

-

Prepare the unknown sample in the same supporting electrolyte.

-

Record the DPV under the optimized conditions.

-

Determine the concentration of the analyte from the calibration curve. The standard addition method can be used for complex matrices to mitigate matrix effects.[5]

-

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the electrochemical analysis of thiazine derivatives.

Caption: General workflow for the electrochemical analysis of thiazine derivatives.

Caption: A possible two-step, one-electron oxidation mechanism for a thiazine derivative.

Caption: Hypothetical signaling pathway involving redox-active thiazine derivatives.

References

- 1. electrochemical-study-of-hydrochlorothiazide-and-its-determination-in-urine-and-tablets - Ask this paper | Bohrium [bohrium.com]

- 2. Voltammetric determination of hydrochlorothiazide at a modified carbon paste electrode with polypyrrole nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov.tw [fda.gov.tw]

- 6. Electrochemical analysis of some phenothiazine derivatives--I. Chlorpromazine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Inducing Limbal Stem Cell Deficiency: A Technical Guide to Chemical Models for Ocular Surface Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of established chemical methods for inducing limbal stem cell deficiency (LSCD) in preclinical animal models. LSCD is a debilitating condition characterized by the loss or dysfunction of limbal epithelial stem cells, leading to corneal opacification, neovascularization, and vision loss. The development of robust and reproducible animal models is crucial for understanding the pathophysiology of LSCD and for evaluating novel therapeutic interventions. This document details the experimental protocols, associated quantitative outcomes, and underlying signaling pathways for the most prevalent chemical induction agents.

Introduction to Chemical Induction of LSCD

Chemical injury is a primary cause of LSCD in humans, making chemically-induced animal models highly relevant for translational research.[1] These models aim to replicate the key clinical features of LSCD, including persistent epithelial defects, corneal conjunctivalization, inflammation, neovascularization, and fibrosis.[1] The most common chemical agents used to induce LSCD are alkali solutions (e.g., sodium hydroxide), preservatives (e.g., benzalkonium chloride), and vesicants (e.g., sulfur mustard and its analogs). The choice of agent and protocol depends on the specific research question, as each method produces a distinct injury profile.[2]

Alkali Burn-Induced LSCD Models

Alkali burns are one of the most common causes of severe ocular chemical injury and subsequent LSCD.[1][3] Sodium hydroxide (NaOH) is the most frequently used alkali to create experimental LSCD models. The hydroxyl ions in alkaline substances cause saponification of cell membrane fatty acids, leading to rapid and deep penetration into the corneal stroma and destruction of limbal stem cells and their niche.[1]

Detailed Experimental Protocol: Sodium Hydroxide (NaOH) Induction in Mice

This protocol is synthesized from methodologies described in several studies.[4][5]

Materials:

-

General anesthetic (e.g., ketamine/xylazine cocktail)

-

Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

-

Circular filter paper (2-3 mm diameter) or micropipette

-

Sterile saline solution (0.9% NaCl) for irrigation

-

Fluorescein sodium strips for staining

Procedure:

-

Anesthetize the mouse using an appropriate protocol.

-

Apply one drop of topical anesthetic to the right cornea.

-

Method A (Filter Paper): Immerse a 2mm circular filter paper in the NaOH solution (e.g., 0.25N) and blot excess liquid. Apply the saturated filter paper to the central cornea and limbus for 30-60 seconds.[6][7]

-

Method B (Direct Application): Using a micropipette, apply a 2 µL drop of NaOH solution (e.g., 0.15M or 0.25M) to the right cornea and limbus for 30 seconds.[4][7]

-

Immediately following exposure, irrigate the ocular surface thoroughly with 20-30 mL of sterile saline for at least 30 seconds to neutralize the alkali.[7]

-

Apply a topical antibiotic ointment to prevent infection.

-

Monitor the animal during recovery from anesthesia.

-

Post-operative assessments can be performed at various time points (e.g., 1, 2, 4, 6 weeks, and up to 9 months) to evaluate the progression of LSCD.[4][5]

Workflow for Alkali-Induced LSCD

Workflow for inducing LSCD using sodium hydroxide.

Quantitative Data for Alkali-Induced LSCD Models

| Parameter | Method | Time Point | Observation | Reference |

| Corneal Opacity | 0.25N NaOH, 30s exposure (Mouse) | 6 months | Persistent and significant corneal opacity (p=0.0014) | [5] |

| Epithelial Defects | 0.25N NaOH, 30s exposure (Mouse) | 6 months | Increased punctate staining (p=0.0002) | [5] |

| Epithelial Thickness | 0.25N NaOH, 30s exposure (Mouse) | 6 months | Reduced epithelial thickness (p=0.0082) | [5] |

| Corneal Neovascularization | 0.15M NaOH (Mouse) | 9 months | Heightened neovascularization (p<0.05) | [4] |

| Corneal Epithelial Markers | 0.25N NaOH, 30s exposure (Mouse) | 6 months | Loss of K12 protein (p < 0.0001) and mRNA (p=0.0090) | [5] |

| Conjunctival Markers | 0.25N NaOH, 30s exposure (Mouse) | 6 months | Presence of K8+, K13+, K15+, and MUC5AC+ cells on the cornea | [5] |

| Goblet Cell Density | 0.25N NaOH, 30s exposure (Mouse) | Peaks early, then decreases over time (p=0.0047) | [5] |

Benzalkonium Chloride (BAC)-Induced LSCD Models

Benzalkonium chloride is a quaternary ammonium compound widely used as a preservative in ophthalmic solutions. Its chronic application is known to be cytotoxic to the ocular surface, and at high concentrations, it can be used to induce a progressive LSCD model that mimics toxicity-induced ocular surface disease.[8][9]

Detailed Experimental Protocol: BAC Induction in Mice

This protocol is based on the methodology described by Lin et al. (2013).[8][9]

Materials:

-

BALB/c mice[8]

-

Benzalkonium chloride (BAC) solution (0.5%) in a sterile vehicle

-

Micropipette

-

Slit-lamp biomicroscope for observation

Procedure:

-

Topically administer a 5 µL drop of 0.5% BAC solution onto the ocular surface of the mouse.

-

Repeat the application four times daily.

-

Monitor the mice regularly for signs of ocular irritation and the development of LSCD clinical signs (e.g., neovascularization, epithelial defects).

-

At the end of the induction period (day 28), and at later time points (e.g., 12 weeks), animals can be euthanized for histological and molecular analysis.[8]

Workflow for BAC-Induced LSCD

Workflow for inducing LSCD using Benzalkonium Chloride.

Quantitative Data for BAC-Induced LSCD Models

| Parameter | Method | Time Point | Observation | Reference |

| Clinical Manifestations | 0.5% BAC, 4x/day for 28 days (Mouse) | Day 28 | Significant corneal neovascularization, stromal inflammation, and diffuse epithelial defects (P < 0.001) | [8][9] |

| Limbal Stem Cell Markers | 0.5% BAC, 4x/day for 28 days (Mouse) | Day 28 | Abolished expression of p63 and ABCG2 in the limbal epithelium | [8][9] |

| Conjunctival Markers | 0.5% BAC, 4x/day for 28 days (Mouse) | Day 28 | K19 and K13 positive cells on the corneal surface | [8] |

| Goblet Cells | 0.5% BAC, 4x/day for 28 days (Mouse) | 12 weeks | Presence of goblet cells on the cornea confirmed by impression cytology | [8] |

| Ultrastructure | 0.5% BAC, 4x/day for 28 days (Mouse) | Day 28 | Irregular basement membrane and loss of stem cell-specific ultrastructure in the limbus via TEM | [8][9] |

Sulfur Mustard-Induced LSCD Models

Sulfur mustard (SM) is a chemical warfare agent that causes severe, delayed-onset ocular injuries, often leading to LSCD.[10][11] Due to its hazardous nature, research is often conducted with chemical analogs like nitrogen mustard (NM). These models are valuable for studying the long-term, progressive nature of chemical-induced keratopathy.[12]

Experimental Protocol: Sulfur Mustard Vapor Exposure in Rodents

This protocol is based on the methodology described by Kadar et al. (2022).[10]

Materials:

-

Rats or mice

-

Whole-body vapor exposure chamber

-

Sulfur mustard (SM) vapor

-

Slit-lamp biomicroscope

-

Histological and immunohistochemical reagents

Procedure:

-

Place freely moving animals (rats or mice) in a whole-body exposure chamber.

-

Expose the animals to SM vapor at a concentration of 155 µg/L for 10 minutes.[10]

-

Remove animals from the chamber and house them in a controlled environment.

-

Perform clinical examinations using a slit-lamp at regular intervals (up to 6 months) to monitor for acute and delayed-onset ocular injuries.[10]

-

At various time points post-exposure, euthanize animals for histological analysis (H&E for morphology, PAS for goblet cells) and immunohistochemistry (p63 for progenitor cells).[10]

Quantitative Data for Sulfur Mustard-Induced LSCD Models

| Parameter | Method | Time Point | Observation | Reference |

| Corneal Neovascularization | 155 µg/L SM vapor, 10 min (Rats/Mice) | Delayed phase (after recovery) | 80-90% of exposed eyes develop corneal NV | [10] |

| Goblet Cells | 155 µg/L SM vapor, 10 min (Rats/Mice) | Delayed phase | Migration of conjunctival goblet cells to the cornea | [10] |